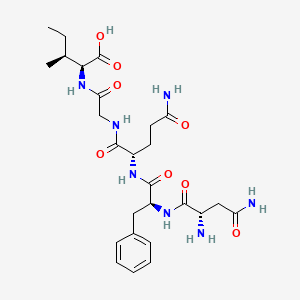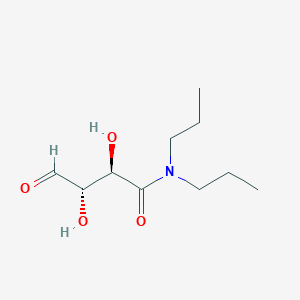
(2R,3S)-2,3-dihydroxy-4-oxo-N,N-dipropylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S)-2,3-dihydroxy-4-oxo-N,N-dipropylbutanamide is an organic compound with a complex structure featuring multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2,3-dihydroxy-4-oxo-N,N-dipropylbutanamide typically involves several steps, starting from simpler organic molecules. One common method involves the use of chiral catalysts to ensure the correct stereochemistry of the final product. The reaction conditions often include controlled temperatures and pH levels to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is designed to maximize efficiency and minimize waste, often incorporating recycling of solvents and reagents. The use of high-throughput screening methods can also aid in optimizing reaction conditions for industrial-scale production .
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-2,3-dihydroxy-4-oxo-N,N-dipropylbutanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
(2R,3S)-2,3-dihydroxy-4-oxo-N,N-dipropylbutanamide has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a substrate in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of (2R,3S)-2,3-dihydroxy-4-oxo-N,N-dipropylbutanamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of metabolic enzymes or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
(2R,3S)-2,3-dihydroxybutanamide: Lacks the dipropyl groups, making it less hydrophobic.
(2R,3S)-2,3-dihydroxy-4-oxo-N,N-dimethylbutanamide: Similar structure but with dimethyl groups instead of dipropyl, affecting its reactivity and solubility.
Uniqueness
(2R,3S)-2,3-dihydroxy-4-oxo-N,N-dipropylbutanamide is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its dipropyl groups enhance its hydrophobicity, potentially improving its interaction with lipid membranes and hydrophobic pockets in proteins .
Properties
CAS No. |
919480-30-1 |
|---|---|
Molecular Formula |
C10H19NO4 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
(2R,3S)-2,3-dihydroxy-4-oxo-N,N-dipropylbutanamide |
InChI |
InChI=1S/C10H19NO4/c1-3-5-11(6-4-2)10(15)9(14)8(13)7-12/h7-9,13-14H,3-6H2,1-2H3/t8-,9-/m1/s1 |
InChI Key |
ZTENCUORSXTVCO-RKDXNWHRSA-N |
Isomeric SMILES |
CCCN(CCC)C(=O)[C@@H]([C@@H](C=O)O)O |
Canonical SMILES |
CCCN(CCC)C(=O)C(C(C=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1S)-1-(2-Iodophenyl)ethyl]-N-(propan-2-yl)acetamide](/img/structure/B14200542.png)
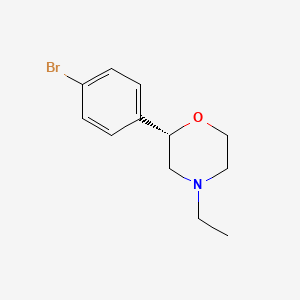
![(2S)-1-[(1S)-1-phenylethyl]azetidine-2-carbonitrile](/img/structure/B14200559.png)
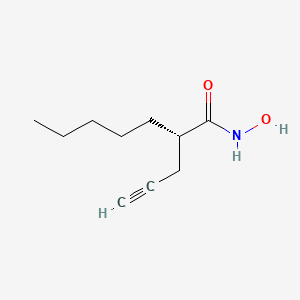

![1,3-bis[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]thiourea](/img/structure/B14200584.png)
![3-(4-Methoxyphenyl)-5-[(phenylselanyl)methyl]-1,2-oxazole](/img/structure/B14200590.png)
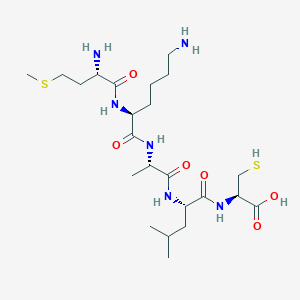
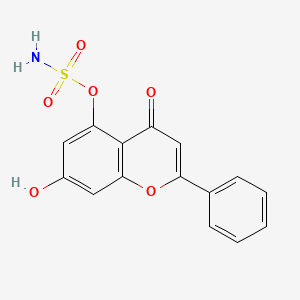


![(2R)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane](/img/structure/B14200629.png)
![4-[(4-Fluorophenyl)methyl]piperidine-1-carboxylic acid](/img/structure/B14200639.png)
